In-Depth Technical Guide: 4-Amino-3-nitropyridin-2-ol (CAS No. 88511-57-3)
In-Depth Technical Guide: 4-Amino-3-nitropyridin-2-ol (CAS No. 88511-57-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridin-2-ol, a key chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.
Chemical Identity and Properties
4-Amino-3-nitropyridin-2-ol, registered under CAS number 88511-57-3, is a pyridinone derivative with the molecular formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol .[1] It is also known by several synonyms, including 4-Amino-3-nitropyridin-2(1H)-one, 4-Amino-2-hydroxy-3-nitropyridine, and 3-nitro-2-hydroxy-4-aminopyridine.[1] This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[2]
Table 1: Physicochemical Properties of 4-Amino-3-nitropyridin-2-ol
| Property | Value | Reference |
| CAS Number | 88511-57-3 | [1] |
| Molecular Formula | C₅H₅N₃O₃ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Off-white to yellow powder | |
| Purity | ≥95% | |
| Synonyms | 4-Amino-3-nitropyridin-2(1H)-one, 4-Amino-2-hydroxy-3-nitropyridine, 3-nitro-2-hydroxy-4-aminopyridine | [1][3] |
Synthesis and Experimental Protocols
Synthesis of 4-Amino-3-nitropyridine (A Potential Precursor or Analog)
A common method for the synthesis of 4-Amino-3-nitropyridine involves the nitration of 4-aminopyridine (B3432731).[4][5]
Experimental Protocol:
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Dissolution: Dissolve 4-aminopyridine (5.0 g, 53.2 mmol) in concentrated sulfuric acid under an ice-water bath to control the temperature.[5]
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Nitration: Slowly add fuming nitric acid (2.5 mL, 55.3 mmol) dropwise, ensuring the reaction temperature remains below 10°C.[5]
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Reaction: Stir the mixture at room temperature for 5 hours, followed by heating at 90°C for 3 hours.[5]
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Work-up: After cooling, pour the reaction mixture into ice water and neutralize with ammonia (B1221849) to precipitate the product.[5]
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Purification: Collect the yellow precipitate by filtration and dry to obtain 4-Amino-3-nitropyridine.[5]
Note: This protocol is for a related compound and would require modification for the synthesis of 4-Amino-3-nitropyridin-2-ol, likely involving a starting material with a hydroxyl group at the 2-position or a subsequent hydroxylation step.
A potential synthetic pathway to 4-chloro-3-nitropyridin-2-ol, which could be a precursor to the target molecule, involves the diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis.[6] Subsequent amination could potentially yield the desired product.
Caption: Potential multi-step synthesis of 4-Amino-3-nitropyridin-2-ol.
Applications in Drug Discovery and Development
4-Amino-3-nitropyridin-2-ol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Nitropyridine derivatives, in general, are precursors to a wide range of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[7] The presence of the amino, nitro, and hydroxyl groups on the pyridine (B92270) ring provides multiple reactive sites for further chemical modifications, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.
While specific biological activities for 4-Amino-3-nitropyridin-2-ol are not extensively documented in publicly available literature, its structural motifs are present in molecules targeting various biological pathways. The development of nitrile-containing pharmaceuticals, for instance, has shown promise in targeting a range of conditions.[8]
Future Research Directions
Further research is warranted to fully elucidate the synthetic pathways, chemical properties, and biological activities of 4-Amino-3-nitropyridin-2-ol. Key areas for future investigation include:
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Optimization of Synthesis: Development of a direct and efficient synthesis protocol for 4-Amino-3-nitropyridin-2-ol.
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Biological Screening: Comprehensive screening of the compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.
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Mechanism of Action Studies: For any identified biological activity, detailed studies to understand the underlying mechanism of action are crucial for drug development.
Caption: General drug discovery workflow for novel compounds.
This technical guide serves as a foundational resource for researchers and professionals interested in 4-Amino-3-nitropyridin-2-ol. As new research emerges, this document will be updated to reflect the latest findings and advancements in the field.
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]



